Cas no 1806966-09-5 (3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde)

3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde
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- Inchi: 1S/C8H5BrF3NO2/c9-5-1-2-6(13)7(4(5)3-14)15-8(10,11)12/h1-3H,13H2
- InChI Key: GYGPGSXOQXCOMV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1C=O)OC(F)(F)F)N
Computed Properties
- Exact Mass: 282.94558 g/mol
- Monoisotopic Mass: 282.94558 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Molecular Weight: 284.03
- Topological Polar Surface Area: 52.3
3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014000509-1g |
3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde |
1806966-09-5 | 97% | 1g |
1,579.40 USD | 2021-06-22 |
3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Additional information on 3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde
Recent Advances in the Study of 3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde (CAS: 1806966-09-5)
3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde (CAS: 1806966-09-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and bromo substituents, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting inflammatory and oncological pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study highlighted the compound's efficacy in enhancing the binding affinity of inhibitors to BTK, a key target in the treatment of B-cell malignancies and autoimmune diseases. The researchers employed a combination of molecular docking simulations and in vitro assays to validate their findings, demonstrating a significant improvement in inhibitory activity compared to previous generations of BTK inhibitors.
Another notable application of this compound was reported in a recent ACS Chemical Biology article, where it was utilized in the development of fluorescent probes for detecting reactive oxygen species (ROS) in cellular environments. The trifluoromethoxy group was found to enhance the probe's stability and selectivity, making it a valuable tool for studying oxidative stress-related diseases such as neurodegenerative disorders and cancer. The study also emphasized the compound's compatibility with high-throughput screening platforms, further underscoring its versatility in biomedical research.
From a synthetic chemistry perspective, advancements in the scalable production of 3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde have been achieved through optimized catalytic processes. A 2022 Organic Process Research & Development paper detailed a palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the compound. This methodological breakthrough has facilitated its broader adoption in industrial and academic settings, enabling more efficient large-scale synthesis of derivative compounds.
Despite these promising developments, challenges remain in the full characterization of the compound's pharmacokinetic and toxicological profiles. Ongoing research aims to address these gaps, with preliminary data suggesting favorable metabolic stability and low cytotoxicity. Future studies are expected to explore its potential in combination therapies and its role in emerging areas such as targeted protein degradation and PROTAC (Proteolysis Targeting Chimera) technology.
In conclusion, 3-Amino-6-bromo-2-(trifluoromethoxy)benzaldehyde (CAS: 1806966-09-5) represents a versatile and valuable building block in modern drug discovery and chemical biology. Its unique structural features and demonstrated efficacy in various applications position it as a compound of continued interest for researchers in the field. As synthetic methodologies and biological evaluations advance, this compound is likely to play an increasingly prominent role in the development of next-generation therapeutics.
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